molecular formula C23H20N2O B5757260 3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B5757260
M. Wt: 340.4 g/mol
InChI Key: MGIGUVDCCANETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ), a nuclear receptor that plays a critical role in many physiological processes, including reproduction, bone metabolism, and cardiovascular function. The unique structure of DPN allows it to selectively activate ERβ without affecting other estrogen receptors, making it a valuable tool for studying the specific functions of ERβ in various biological systems.

Mechanism of Action

3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol selectively binds to and activates ERβ, which then translocates to the nucleus and interacts with specific DNA sequences, resulting in the regulation of gene expression. The specific downstream effects of ERβ activation depend on the tissue and cell type, but generally involve the modulation of various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the tissue and cell type. In general, this compound has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor effects in various systems. It has also been shown to have protective effects on the cardiovascular system, bone metabolism, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol in lab experiments is its high selectivity for ERβ, which allows for the specific study of ERβ functions without affecting other estrogen receptors. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, this compound has limited solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for the study of 3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol and ERβ. One area of interest is the role of ERβ in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and diabetes. Another area of interest is the potential use of this compound as a therapeutic agent for various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, further research is needed to fully understand the complex signaling pathways and downstream effects of ERβ activation in various physiological systems.

Synthesis Methods

3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol can be synthesized using a variety of methods, but the most commonly used method involves the condensation of 2,5-dimethylphenylhydrazine with 4,5-diphenyl-1H-imidazole-2-carbaldehyde, followed by reduction with sodium borohydride and subsequent oxidation with chromium trioxide. This method yields this compound with high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

3-[4-(2,5-dimethylphenyl)-5-phenyl-1H-imidazol-2-yl]phenol has been extensively used in scientific research to study the functions of ERβ in various physiological systems. For example, it has been shown to have protective effects on the cardiovascular system by reducing inflammation and oxidative stress, as well as improving endothelial function and blood pressure regulation. This compound has also been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, this compound has been used to study the effects of ERβ on bone metabolism, cognitive function, and mood regulation.

Properties

IUPAC Name

3-[5-(2,5-dimethylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-15-11-12-16(2)20(13-15)22-21(17-7-4-3-5-8-17)24-23(25-22)18-9-6-10-19(26)14-18/h3-14,26H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIGUVDCCANETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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